molecular formula C13H14N2OS B2797491 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide CAS No. 912768-30-0

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2797491
CAS RN: 912768-30-0
M. Wt: 246.33
InChI Key: NNFDXQXYZRDCQX-UHFFFAOYSA-N
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Description

Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives are manufactured worldwide for a wide variety of applications . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .


Synthesis Analysis

Benzothiazoles can be synthesized through various synthetic pathways. A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .


Molecular Structure Analysis

Benzothiazole involves a benzene ring fused to a thiazole ring . The benzothiazole ring system was originally found in various marine and terrestrial natural compounds .


Chemical Reactions Analysis

In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole compound would depend on its exact structure. For example, the compound “4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylaniline” has a molecular formula of C17H18N2S and a molecular weight of 282.409 g/mol .

Scientific Research Applications

Antimicrobial Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide: has been investigated for its antimicrobial potential. Researchers have synthesized derivatives of this compound and evaluated their effectiveness against bacterial strains such as E. coli, B. mycoides, and the fungal pathogen C. albicans . The identification of potent antimicrobial agents is crucial for combating infections and developing new therapeutic strategies.

Antioxidant Properties

Exploring the antioxidant activity of this compound is another avenue of interest. While specific studies on this exact compound are limited, related thiazole derivatives have demonstrated antioxidant properties . Investigating its ability to scavenge free radicals and protect against oxidative stress could be valuable.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis .

Biochemical Pathways

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Result of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that they may exert bactericidal or bacteriostatic effects.

Future Directions

Benzothiazoles continue to be an area of interest in medicinal chemistry due to their potent and significant biological activities and great pharmaceutical value . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-7-3-4-8(2)11-10(7)14-13(17-11)15-12(16)9-5-6-9/h3-4,9H,5-6H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFDXQXYZRDCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

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